molecular formula C10H9Cl3N2O2 B8569713 Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate

Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate

Cat. No.: B8569713
M. Wt: 295.5 g/mol
InChI Key: MTWAKBYVMJYUSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate is an organic compound with the chemical formula C10H9Cl3N2O2. It is a colorless or pale yellow liquid with an aromatic odor. This compound is soluble in organic solvents such as ether and alcohol but is insoluble in water .

Preparation Methods

The synthesis of ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate involves a two-step process:

Chemical Reactions Analysis

Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of ethyl chloro[(2,4-dichlorophenyl)hydrazono]acetate is not well-documented. it is believed to exert its effects through interactions with cellular components, leading to disruption of cellular processes. The molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate can be compared with other similar compounds such as:

These compounds share similar chemical properties but may differ in their specific applications and reactivity.

Properties

Molecular Formula

C10H9Cl3N2O2

Molecular Weight

295.5 g/mol

IUPAC Name

ethyl 2-chloro-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3

InChI Key

MTWAKBYVMJYUSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2,4-dichloroaniline (1 g, 6.17 mmol) and concentrated hydrochloric acid (1.5 ml) in ice (1.5 ml) a solution of NaNO2 (0.460 mg, 6.68 mmol) in water (0.8 ml) is slowly added and the mixture is stirred for 1 h at 0-5° C. Then, this solution is added over a cold mixture of NaOAc (1.64 g, 19.6 mmol), ethanol (26 ml) and ethyl-2-chloro-3-oxobutanoate (1.0 g, 6.06 mmol) and let stirring for 1 hour until the formed precipitate is collected by filtration, washed with ethanol and dichloromethane and dried in vacuo to give the yellow solid ethyl 2-chloro-2-(2-(2,4-dichlorophenyl)hydrazono)acetate (70-80% yield), which is used in the next step without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.46 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
solvent
Reaction Step One
Name
Quantity
1.64 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
26 mL
Type
solvent
Reaction Step Two

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